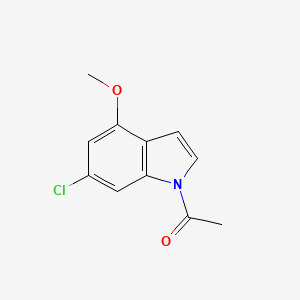
1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
The synthesis of 1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and 4-methoxybenzaldehyde.
Reaction Conditions: The key step involves the formation of the indole ring through a Fischer indole synthesis, which uses methanesulfonic acid under reflux conditions in methanol.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The indole ring can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The chloro and methoxy substitutions may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:
1-(1H-indol-3-yl)ethanone: Lacks the chloro and methoxy substitutions, resulting in different chemical and biological properties.
1-(6-Chloro-1H-indol-3-yl)ethanone: Similar chloro substitution but lacks the methoxy group, affecting its reactivity and applications.
1-(4-Methoxy-1H-indol-3-yl)ethanone: Contains the methoxy group but lacks the chloro substitution, leading to different interactions with molecular targets.
Biological Activity
1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety substituted with a chloro and methoxy group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antifungal, anticancer, and enzyme inhibition properties.
Antifungal Activity
Studies have shown that derivatives of indole, including this compound, possess antifungal properties. For example, compounds with similar structures demonstrated significant activity against Candida species with Minimum Inhibitory Concentrations (MICs) as low as 0.022 µg/mL . The mechanism typically involves the inhibition of fungal enzyme pathways, such as those involving cytochrome P450 enzymes critical for ergosterol biosynthesis.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that indole derivatives can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. For instance, spirooxindole derivatives related to indole structures exhibited IC50 values ranging from 16.8 to 31.3 µM against these cell lines . Such activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
- Tyrosinase Inhibition: Some indole derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin production and a target in skin disorders .
- CYP51 Inhibition: The compound may also inhibit CYP51, an enzyme crucial for fungal sterol biosynthesis, leading to antifungal effects .
2. Apoptosis Induction:
- Studies suggest that indole derivatives can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-(6-chloro-4-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C11H10ClNO2/c1-7(14)13-4-3-9-10(13)5-8(12)6-11(9)15-2/h3-6H,1-2H3 |
InChI Key |
HKWQPNJBQHOFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=C(C=C2OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















